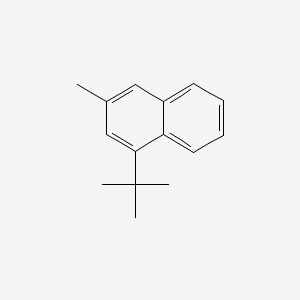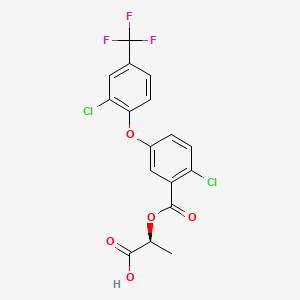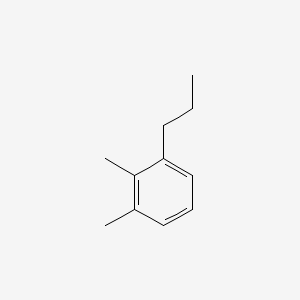
1,2-Dimethyl-3-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-propylbenzene, also known as o-xylene, 3-propyl-, is an organic compound with the molecular formula C₁₁H₁₆. It is a derivative of benzene, where two methyl groups and one propyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its aromatic properties .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent over-alkylation .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of xylene with propylene. This process is carried out in the presence of a catalyst, such as zeolites, under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions: 1,2-Dimethyl-3-propylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Nitration: HNO₃ and H₂SO₄ at low temperatures.
Oxidation: KMnO₄ or H₂CrO₄ under acidic conditions.
Major Products Formed:
Nitration: Nitro-1,2-Dimethyl-3-propylbenzene.
Oxidation: 1,2-Dimethyl-3-propylbenzoic acid.
科学的研究の応用
1,2-Dimethyl-3-propylbenzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,2-Dimethyl-3-propylbenzene primarily involves its interaction with electrophiles and nucleophiles in chemical reactions. The aromatic ring provides a site for electrophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved include the activation of the benzene ring and subsequent substitution or addition reactions .
類似化合物との比較
1,2-Dimethylbenzene (o-Xylene): Similar structure but lacks the propyl group.
1,3-Dimethylbenzene (m-Xylene): Methyl groups are positioned differently on the benzene ring.
1,4-Dimethylbenzene (p-Xylene): Methyl groups are opposite each other on the benzene ring.
Uniqueness: 1,2-Dimethyl-3-propylbenzene is unique due to the presence of both methyl and propyl groups on the benzene ring, which influences its reactivity and physical properties. This compound’s specific arrangement of substituents allows for distinct chemical behavior compared to other xylene derivatives .
特性
CAS番号 |
17059-44-8 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
1,2-dimethyl-3-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-6-11-8-5-7-9(2)10(11)3/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
IRUSTUOJENXLMN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


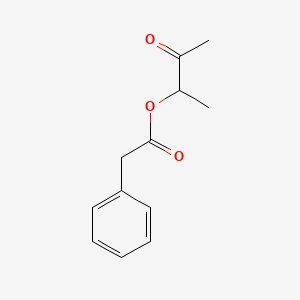

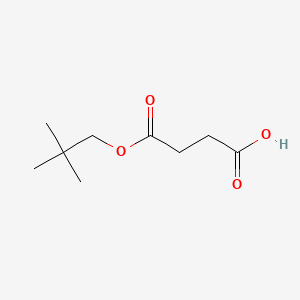

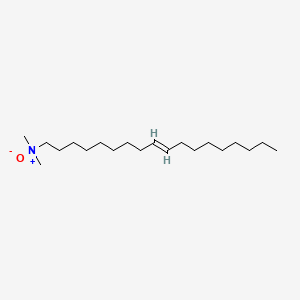
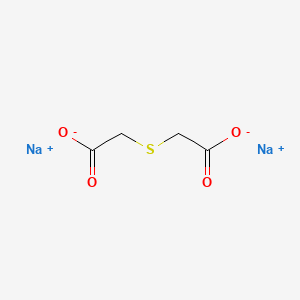
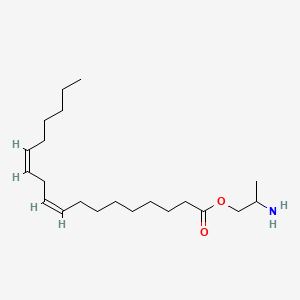
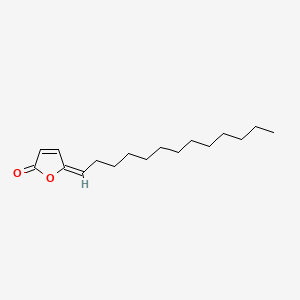

![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

